![molecular formula C11H19NO5 B088599 (S)-N-Boc-Morpholine-2-acetic acid CAS No. 1257850-82-0](/img/structure/B88599.png)
(S)-N-Boc-Morpholine-2-acetic acid
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Description
(S)-N-Boc-Morpholine-2-acetic acid, or Boc-Morpholine-2-acetic acid, is a chiral building block used in organic synthesis and drug discovery. It is a versatile reagent that has been used in a range of laboratory experiments, including asymmetric synthesis, peptide synthesis, and medicinal chemistry. Boc-Morpholine-2-acetic acid is an important component of many pharmaceuticals and has been used in the synthesis of a variety of biologically active compounds.
Scientific Research Applications
1. Solid-Phase Peptide Synthesis
(S)-N-Boc-Morpholine-2-acetic acid is used in the synthesis of peptides. For example, Rabanal, Giralt, and Albericio (1995) describe the use of a handle, N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), for the preparation of protected peptide segments in combination with a Boc/Bzl protection scheme. Morpholine in DMF was used to yield protected peptides with high purity and yield (Rabanal, Giralt, & Albericio, 1995).
2. Synthesis of Reboxetine Analogs
Fish et al. (2009) utilized (S)-N-Boc-Morpholine-2-acetic acid for the enantioselective synthesis of reboxetine analogs. They employed a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as a key step in the synthesis (Fish et al., 2009).
3. Catalysis in Organic Synthesis
(S)-N-Boc-Morpholine-2-acetic acid derivatives have been used in catalysis for organic synthesis. For instance, Denmark and Heemstra (2006) developed N,O-Silyl dienyl ketene acetals derived from unsaturated morpholine amides for vinylogous aldol addition reactions, demonstrating high yields and selectivity (Denmark & Heemstra, 2006).
4. Enzymatic Resolution of β-Aminoacids
Pousset et al. (2004) used (S)-N-Boc-Morpholine-2-acetic acid in the enzymatic resolution of cyclic N-Boc protected β-aminoacids. They achieved high enantiomeric excesses using Burkholderia cepacia lipase (Pousset, Callens, Haddad, & Larchevěque, 2004).
5. Synthesis of Phosphonic Acids
Bonilla-Landa et al. (2014) reported the diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids using (S)-N-Boc-Morpholine-2-acetic acid. Their method involved introducing a dimethyl phosphonate group into 5-substituted morpholin-3-ones (Bonilla-Landa, Viveros-Ceballos, & Ordóñez, 2014).
properties
IUPAC Name |
2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSISPMRGFJLDI-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650651 |
Source
|
Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257850-82-0 |
Source
|
Record name | [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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